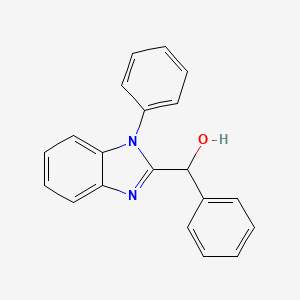![molecular formula C22H29NO3 B5171538 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a glycine derivative that possesses a unique structure, which makes it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader range of therapeutic applications.
Biochemical and Physiological Effects:
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, and modulation of neurotransmitter release. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad range of pharmacological activities. However, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is also challenging to work with due to its low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the development of novel ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate analogs with improved pharmacological properties. Another area of focus is the investigation of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis, is an area of active research.
Métodos De Síntesis
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate can be synthesized through a multistep process that involves the reaction of glycine with adamantane-1-carboxylic acid and 4-methylbenzoyl chloride. The synthesis of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR spectroscopy and HPLC is essential to ensure the quality of the synthesized compound.
Aplicaciones Científicas De Investigación
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been investigated for its ability to modulate ion channels and neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

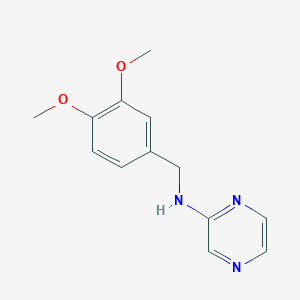
![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
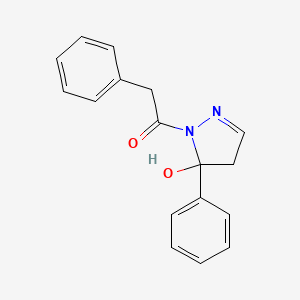
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
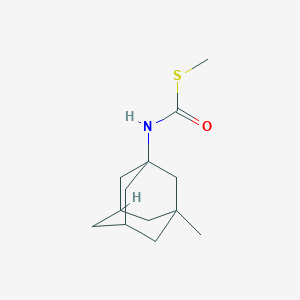
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
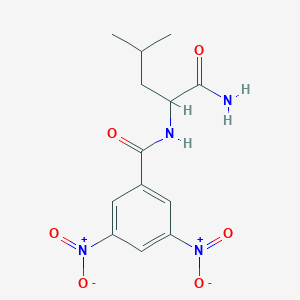
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
